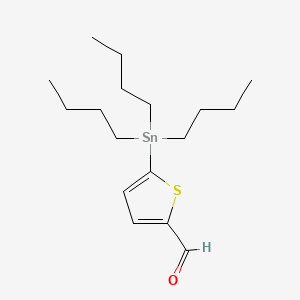
2,3,4,5,6-Pentafluorophenol;propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5,6-Pentafluorophenol;propanoic acid is a compound that combines the properties of both pentafluorophenol and propanoic acid. Pentafluorophenol is a highly fluorinated phenol, known for its strong acidity and reactivity, while propanoic acid is a simple carboxylic acid with antimicrobial properties. The combination of these two components results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentafluorophenol typically involves the reaction of pentafluorobenzene with a basic oxidizing agent such as sodium peroxide. The reaction can be represented as follows:
C6F5Cl+NaOH+H2O2→C6F5OH+NaCl+H2O
For the preparation of propanoic acid, it is commonly produced by the hydrolysis of propionitrile or by the oxidation of propionaldehyde. Industrially, propanoic acid is often synthesized through the hydrocarboxylation of ethylene using nickel carbonyl as a catalyst.
Industrial Production Methods
In industrial settings, the production of 2,3,4,5,6-Pentafluorophenol involves large-scale reactions using pentafluorobenzene and sodium peroxide under controlled conditions to ensure high yield and purity. Propanoic acid is produced on an industrial scale through the hydrocarboxylation of ethylene, which involves the reaction of ethylene with carbon monoxide and water in the presence of a nickel catalyst.
化学反応の分析
Types of Reactions
2,3,4,5,6-Pentafluorophenol undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, it readily undergoes nucleophilic aromatic substitution reactions.
Oxidation and Reduction: It can be oxidized to form quinones or reduced to form hydroquinones.
Esterification: It reacts with carboxylic acids to form esters, which are useful in peptide synthesis.
Propanoic acid primarily undergoes:
Esterification: Reacts with alcohols to form esters.
Oxidation: Can be oxidized to form carbon dioxide and water.
Reduction: Can be reduced to form propanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Esterification: Typically involves the use of sulfuric acid as a catalyst.
Major Products
From 2,3,4,5,6-Pentafluorophenol: Major products include pentafluorophenyl esters and quinones.
From Propanoic Acid: Major products include propyl esters and carbon dioxide.
科学的研究の応用
2,3,4,5,6-Pentafluorophenol;propanoic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of active esters for peptide coupling and in the preparation of fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable esters.
Medicine: Investigated for its potential antimicrobial properties and as a building block for drug synthesis.
Industry: Utilized in the production of polymers and as a reagent in organic synthesis.
作用機序
The mechanism of action of 2,3,4,5,6-Pentafluorophenol involves its strong acidity and ability to form stable esters. It acts as an electrophile in nucleophilic aromatic substitution reactions, facilitating the formation of various derivatives. Propanoic acid exerts its effects through its carboxyl group, participating in esterification and oxidation-reduction reactions. The molecular targets include enzymes and proteins that interact with its reactive groups.
類似化合物との比較
Similar Compounds
Pentafluorophenol (C6F5OH): Similar in structure but lacks the propanoic acid component.
Propanoic Acid (C3H6O2): Similar in structure but lacks the pentafluorophenol component.
Pentafluorobenzenethiol (C6F5SH): Similar in structure but contains a thiol group instead of a hydroxyl group.
Uniqueness
2,3,4,5,6-Pentafluorophenol;propanoic acid is unique due to the combination of the highly reactive pentafluorophenol and the versatile propanoic acid. This combination imparts unique chemical properties, making it valuable in various applications that require both strong acidity and reactivity.
特性
CAS番号 |
143824-83-3 |
|---|---|
分子式 |
C9H7F5O3 |
分子量 |
258.14 g/mol |
IUPAC名 |
2,3,4,5,6-pentafluorophenol;propanoic acid |
InChI |
InChI=1S/C6HF5O.C3H6O2/c7-1-2(8)4(10)6(12)5(11)3(1)9;1-2-3(4)5/h12H;2H2,1H3,(H,4,5) |
InChIキー |
XROVDVSAYVXFOR-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)O.C1(=C(C(=C(C(=C1F)F)F)F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2S)-2,3-Dihydroxypropylidene]furan-2(5H)-one](/img/structure/B12559681.png)


![7-Fluorobenzo[f]quinoline](/img/structure/B12559696.png)

![2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B12559732.png)

![4-[(E)-(4-Ethoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12559742.png)
![1-[3-(4-Methylpiperazin-1-yl)propyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B12559744.png)
![4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline](/img/structure/B12559747.png)



![N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline](/img/structure/B12559771.png)
